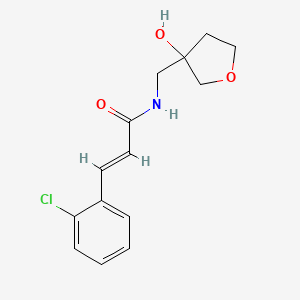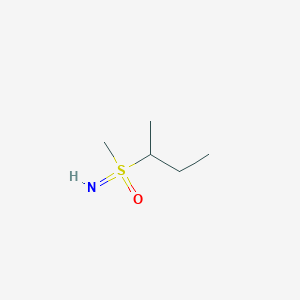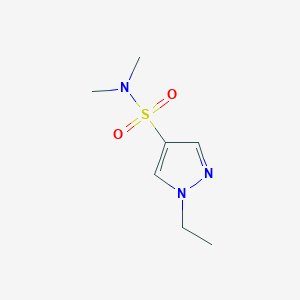![molecular formula C15H22FN3O3S B2932777 6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride CAS No. 2248464-38-0](/img/structure/B2932777.png)
6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(2S)-2-Methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride is a complex organic molecule featuring a piperazine core, substituted pyridine, and a sulfonyl fluoride moiety. This compound is of interest for its diverse applications in chemical synthesis and potential bioactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis involves several key steps, starting from commercially available starting materials:
Formation of Piperazine Derivative: : This step involves the reaction of 2-methylpiperazine with tetrahydro-2H-pyran-4-one to introduce the oxane ring.
Sulfonylation: : The piperazine derivative is further reacted with 3-sulfonyl chloride, typically using a base like triethylamine, to introduce the sulfonyl fluoride group.
Pyridine Coupling: : Finally, the sulfonylated piperazine is coupled with 3-chloropyridine, potentially through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
On an industrial scale, the production might involve more streamlined, cost-effective processes, incorporating large-scale reactors and continuous flow techniques to ensure high yield and purity while minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation and Reduction: : This compound is sensitive to oxidation and reduction, especially at the sulfur and nitrogen centers.
Substitution: : Nucleophilic substitution at the sulfonyl fluoride and pyridine ring is common.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Sodium borohydride (NaBH4).
Substituting Agents: : Nucleophiles like amines or thiols.
Major Products
Oxidative reactions typically result in sulfoxides or sulfones, whereas reduction may lead to the cleavage of sulfonyl fluoride, yielding simpler derivatives.
Applications De Recherche Scientifique
Chemistry
It is used as a building block for the synthesis of complex molecules in medicinal chemistry and material science.
Biology
Medicine
Investigated for its potential as an irreversible inhibitor for certain types of enzymes, hinting at therapeutic applications.
Industry
Used in the development of novel catalysts and reagents for organic synthesis.
Mécanisme D'action
Molecular Targets and Pathways
This compound's reactivity centers around the sulfonyl fluoride group, which can form covalent bonds with active-site serine residues in enzymes. This irreversible binding disrupts normal enzymatic function, providing a basis for its use as an inhibitor.
Comparaison Avec Des Composés Similaires
Comparison
Compared to simpler sulfonyl fluorides, the incorporation of the piperazine and pyridine rings provides unique steric and electronic properties, enhancing its specificity and reactivity.
List of Similar Compounds
4-Aminobenzenesulfonyl fluoride: : A simpler sulfonyl fluoride derivative.
6-Chloropyridine-3-sulfonyl fluoride: : Another pyridine-containing sulfonyl fluoride.
Bis(2-chloroethyl)sulfone: : Structurally distinct but functionally similar in some reactions.
Propriétés
IUPAC Name |
6-[(2S)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]pyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-12-11-18(13-4-8-22-9-5-13)6-7-19(12)15-3-2-14(10-17-15)23(16,20)21/h2-3,10,12-13H,4-9,11H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGUNLHHSGHTF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=C2)S(=O)(=O)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC=C(C=C2)S(=O)(=O)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-{[(4-chlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B2932701.png)



![5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B2932705.png)
![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)
![N-(3-fluorophenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2932708.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methylphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2932712.png)


![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)
